molecular formula C10H14O4 B195960 2-(2-Methoxyphenoxy)propane-1,3-diol CAS No. 14007-09-1

2-(2-Methoxyphenoxy)propane-1,3-diol

Cat. No. B195960
CAS RN: 14007-09-1
M. Wt: 198.22 g/mol
InChI Key: DTADPBLDQSWASV-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenoxy)propane-1,3-diol is an impurity of Guaifenesin . It is involved in centrally acting muscle relaxant with expectorant properties . It is often used as an anesthetic during animal surgery and is used in the treatment of coughing .


Molecular Structure Analysis

The molecular formula of 2-(2-Methoxyphenoxy)propane-1,3-diol is C10H14O4 . The IUPAC name is 2-(2-methoxyphenoxy)propane-1,3-diol . The InChI is InChI=1S/C10H14O4/c1-13-9-4-2-3-5-10(9)14-8(6-11)7-12/h2-5,8,11-12H,6-7H2,1H3 . The Canonical SMILES is COC1=CC=CC=C1OC(CO)CO .


Physical And Chemical Properties Analysis

The molecular weight of 2-(2-Methoxyphenoxy)propane-1,3-diol is 198.22 g/mol . The XLogP3 is 0.3 . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The rotatable bond count is 5 . The exact mass and monoisotopic mass are 198.08920892 g/mol .

Scientific Research Applications

Application

“2-(2-Methoxyphenoxy)propane-1,3-diol” is an impurity of Guaifenesin . It is used in the development and validation of a High Performance Liquid Chromatographic (HPLC) method for the quantitative determination of Guaifenesin impurities .

Method of Application

The chromatographic separation was achieved on an EC NUCLEODUR-100-3C18 column using gradient elution of Solvent A (0.1 M ammonium acetate buffer of pH 6.8) and solvent B (acetonitrile: methanol (80:20)). The Ultra Violet spectrophotometric determination was performed at 275 nm .

Results

The Linearity of the calibration curves for the analytes in the desired concentration range is good (r2 = 0.999) by High Performance Liquid Chromatography. The LOQ were 1 and 0.1 μg/ml respectively for guaifenesin β-isomer and guaiacol. The average percentage recovery of guaifenesin impurities was found to be within 98.6 – 101.2% of range .

Anesthetic in Animal Surgery

Application

“2-(2-Methoxyphenoxy)propane-1,3-diol” is often used as an anesthetic during animal surgery .

Results

The use of “2-(2-Methoxyphenoxy)propane-1,3-diol” as an anesthetic can help to ensure that the animal remains unconscious and pain-free throughout the surgical procedure .

Drug Formulation Studies

Application

“2-(2-Methoxyphenoxy)propane-1,3-diol” is used for Abbreviated New Drug Application (ANDA) & DMF filing to FDA, toxicity study of respective drug formulation, Quality Control (QC), and analytical studies during commercial production of Ranolazine .

Results

The use of “2-(2-Methoxyphenoxy)propane-1,3-diol” in drug formulation studies can help to ensure that the drug is safe and effective, and that it meets the regulatory requirements of the FDA .

Centrally Acting Muscle Relaxant

Application

“2-(2-Methoxyphenoxy)propane-1,3-diol” is involved in centrally acting muscle relaxant with expectorant properties .

Results

The use of “2-(2-Methoxyphenoxy)propane-1,3-diol” as a muscle relaxant can help to alleviate muscle spasms and reduce pain .

Treatment of Coughing

Application

“2-(2-Methoxyphenoxy)propane-1,3-diol”, also known as guaifenesin, is an expectorant, used extensively in anti-tussive and is capable of increasing the excretion of phlegm from the respiratory tract .

Results

The use of “2-(2-Methoxyphenoxy)propane-1,3-diol” in the treatment of coughing can help to alleviate symptoms and improve the patient’s quality of life .

properties

IUPAC Name

2-(2-methoxyphenoxy)propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-13-9-4-2-3-5-10(9)14-8(6-11)7-12/h2-5,8,11-12H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTADPBLDQSWASV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60161222
Record name 1,3-Propanediol, 2-(o-methoxyphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60161222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxyphenoxy)propane-1,3-diol

CAS RN

14007-09-1
Record name Guaifenesin beta-isomer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014007091
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Propanediol, 2-(o-methoxyphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60161222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 14007-09-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GUAIFENESIN .BETA.-ISOMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05T4JZ7JLV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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